molecular formula C11H8O4 B11899496 methyl 4-oxo-4H-1-benzopyran-3-carboxylate CAS No. 93562-17-5

methyl 4-oxo-4H-1-benzopyran-3-carboxylate

Cat. No.: B11899496
CAS No.: 93562-17-5
M. Wt: 204.18 g/mol
InChI Key: ABRJVTYCAKRCGG-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4H-chromene-3-carboxylate is a chemical compound belonging to the chromene family. Chromenes are a class of heterocyclic compounds containing a benzopyran ring system. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-oxo-4H-chromene-3-carboxylate can be synthesized through a one-pot three-component reaction. This involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production methods for methyl 4-oxo-4H-chromene-3-carboxylate typically involve similar synthetic routes but on a larger scale. The use of environmentally friendly solvents and catalyst-free conditions is emphasized to minimize toxic waste and byproducts .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-oxo-4H-chromene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-oxo-4H-chromene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-oxo-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .

Properties

CAS No.

93562-17-5

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

methyl 4-oxochromene-3-carboxylate

InChI

InChI=1S/C11H8O4/c1-14-11(13)8-6-15-9-5-3-2-4-7(9)10(8)12/h2-6H,1H3

InChI Key

ABRJVTYCAKRCGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC2=CC=CC=C2C1=O

Origin of Product

United States

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